molecular formula C10H11ClO2S B2678383 (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride CAS No. 2022628-68-6

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2678383
CAS No.: 2022628-68-6
M. Wt: 230.71
InChI Key: TYDXXNLHVFTEML-VHSXEESVSA-N
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Description

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a chiral cyclopropane derivative featuring a 4-methylphenyl substituent and a sulfonyl chloride functional group. The cyclopropane ring introduces steric strain, enhancing reactivity, while the sulfonyl chloride moiety enables nucleophilic substitution reactions, making it a valuable intermediate in synthesizing sulfonamides for pharmaceutical applications.

Properties

IUPAC Name

(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDXXNLHVFTEML-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022628-68-6
Record name rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Grignard reaction, where a 4-methylphenylmagnesium bromide reacts with a suitable cyclopropane precursor.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods: Industrial production of (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group under specific conditions using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl fluorides using oxidizing agents like hydrogen peroxide or fluorinating agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents, or fluorinating agents like diethylaminosulfur trifluoride.

Major Products:

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Ester Derivatives: Formed from reactions with alcohols.

    Sulfonothioate Derivatives: Formed from reactions with thiols.

Scientific Research Applications

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their function. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with two analogs:

  • (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride ()
  • cis-(±)-Methyl (1R,2S/1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate [(±)-PPCC] ()
Table 1: Comparative Properties
Property (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (±)-PPCC
Molecular Formula C₁₀H₁₁ClO₂S* C₉H₁₁ClFN C₂₄H₂₉NO₄
Molecular Weight ~230.52 (estimated) 187.64 395.49
Functional Group Sulfonyl chloride Amine hydrochloride Ester, hydroxyl, piperidine
Key Applications Sulfonamide synthesis Pharmaceutical building block Sigma receptor ligand (neuroprotection)
Reactivity High (nucleophilic substitution) Moderate (salt formation, alkylation) Moderate (ester hydrolysis)
CAS Number Not provided 1314324-00-9 Not provided

Functional Group and Reactivity

  • Sulfonyl Chloride vs. Amine Hydrochloride : The sulfonyl chloride group in the target compound facilitates reactions with amines to form sulfonamides, critical in drug design (e.g., antibiotics, diuretics). In contrast, the amine hydrochloride analog () is a salt form that enhances solubility and stability for use in synthetic intermediates .
  • Comparison with (±)-PPCC: (±)-PPCC contains an ester and hydroxyl group, enabling metabolic stability and receptor binding.

Substituent Effects

  • 4-Methylphenyl vs. These differences influence pharmacokinetic properties such as absorption and half-life .
  • However, the sulfonyl chloride’s reactivity may prioritize its role as a synthetic precursor rather than a direct drug candidate .

Biological Activity

(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its reactive sulfonyl chloride group. This feature allows it to participate in various biological interactions, particularly in enzyme inhibition and protein modification. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with structurally similar compounds.

The primary mechanism of action for (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. This reactivity is crucial for studying enzyme mechanisms and protein interactions, making it a valuable tool in biochemical research.

Applications in Scientific Research

This compound has several notable applications across various fields:

  • Enzyme Inhibition : It is employed in studies aimed at understanding enzyme kinetics and inhibition mechanisms.
  • Protein Modification : Its ability to react with amino acids allows researchers to modify proteins selectively, facilitating studies on protein function and interaction.
  • Drug Development : Investigated for potential therapeutic applications targeting specific enzymes or receptors, particularly in the development of new drugs.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey DifferencesBiological Activity
(1R,2S)-2-Phenylcyclopropane-1-sulfonyl chlorideImageLacks the 4-methyl groupLower reactivity due to reduced steric hindrance
(1R,2S)-2-(4-Methoxyphenyl)cyclopropane-1-sulfonyl chloride-Contains a methoxy groupAltered electronic properties affecting reactivity
(1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chloride-Substituted with a chlorine atomInfluences chemical behavior and potential biological activity

The presence of the 4-methylphenyl group in (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride enhances its steric and electronic characteristics, which may impact its reactivity and selectivity compared to other sulfonyl chlorides.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness as an enzyme inhibitor. For instance:

  • A study demonstrated that (1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride inhibited specific serine proteases by forming stable covalent bonds with active site residues. This finding illustrates its potential as a lead compound for drug development targeting protease-related diseases.
  • Another investigation focused on its role in modifying proteins involved in signaling pathways. The compound was shown to selectively inhibit protein interactions critical for cancer cell proliferation, suggesting potential applications in cancer therapy .

Q & A

Q. Table 1: Comparison of Sulfonation Reagents

ReagentTemperature (°C)Yield (%)Purity (HPLC)
ClSO₃H0–575–85≥95%
SOCl₂25–3060–7090–95%

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Retention times and peak areas validate enantiomeric excess (e.g., >99% ee) .
  • X-ray Crystallography : Definitive confirmation of the (1R,2S) configuration via single-crystal analysis .
  • NMR with Chiral Shift Reagents : Eu(fod)₃ or analogous reagents induce splitting of signals for diastereomeric differentiation .

Advanced: How does stereochemistry influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The (1R,2S) configuration introduces steric hindrance that directs nucleophilic attack to the less hindered sulfonyl chloride site. For example:

  • Comparison with (1S,2R) Isomer : The enantiomer shows 20–30% slower reaction rates with amines due to unfavorable spatial alignment .
  • Steric Maps : Computational modeling (e.g., DFT) predicts reactivity hotspots by analyzing van der Waals radii and electron density .

Advanced: How can researchers resolve contradictions in reported reaction yields across studies?

Methodological Answer:
Contradictions often arise from variations in:

  • Catalyst Purity : Trace metals in catalysts (e.g., Rh₂(OAc)₄) can alter cyclopropanation efficiency. Validate via ICP-MS .
  • Moisture Sensitivity : Sulfonyl chloride hydrolysis reduces yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
  • Replication : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator at –20°C under nitrogen to prevent hydrolysis .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

Advanced: What strategies optimize the sulfonation step for higher yields?

Methodological Answer:

  • Solvent Selection : Dichloromethane or THF minimizes side reactions compared to polar solvents .
  • Catalyst Additives : Pyridine (5 mol%) scavenges HCl, improving sulfonyl chloride stability .
  • Stepwise Temperature Control : Start at –10°C to control exothermicity, then warm to 25°C for completion .

Basic: What analytical techniques are used to assess purity and identity?

Methodological Answer:

  • NMR (¹H/¹³C) : Assign peaks for cyclopropane protons (δ 1.2–1.8 ppm) and sulfonyl chloride (δ 3.8–4.2 ppm) .
  • HPLC-MS : Quantify purity (>98%) and detect hydrolyzed byproducts (e.g., sulfonic acid) .
  • Elemental Analysis : Verify C, H, S, and Cl content within ±0.3% of theoretical values .

Advanced: How to design experiments studying its interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics (KD, kon/koff) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions, prioritizing the (1R,2S) configuration’s fit into active sites .
  • In Vitro Assays : Test inhibition of serine proteases (e.g., trypsin) at 10–100 µM concentrations, comparing IC50 values with analogs .

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